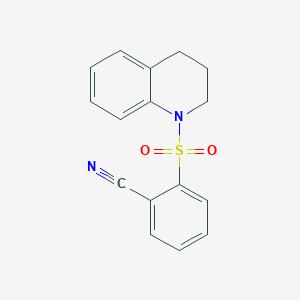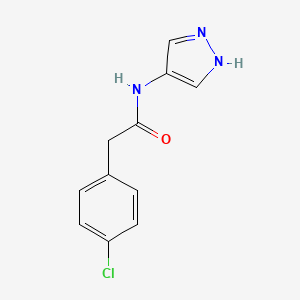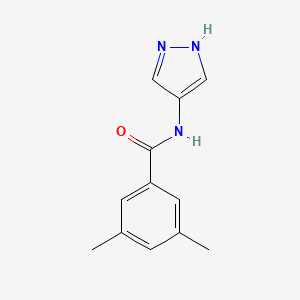
3-methyl-N-(1H-pyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential pharmaceutical applications. This compound is known to exhibit unique biochemical and physiological effects that make it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action of 3-methyl-N-(1H-pyrazol-4-yl)benzamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme. This inhibition leads to the reduction of prostaglandin synthesis, which is responsible for inflammation, pain, and fever. Additionally, this compound has been reported to exhibit antioxidant and neuroprotective activities, which may contribute to its potential pharmaceutical applications.
Biochemical and Physiological Effects:
3-methyl-N-(1H-pyrazol-4-yl)benzamide has been reported to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. Additionally, this compound has been reported to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Further studies are required to fully understand the biochemical and physiological effects of 3-methyl-N-(1H-pyrazol-4-yl)benzamide.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methyl-N-(1H-pyrazol-4-yl)benzamide in lab experiments include its low toxicity, high solubility in water, and reliable synthesis method. However, the limitations of using this compound include its limited availability and the need for further studies to fully understand its potential pharmaceutical applications.
Orientations Futures
There are several future directions for the research of 3-methyl-N-(1H-pyrazol-4-yl)benzamide. These include:
1. Investigating the potential use of this compound in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
2. Studying the mechanism of action of 3-methyl-N-(1H-pyrazol-4-yl)benzamide to fully understand its potential pharmaceutical applications.
3. Developing more efficient synthesis methods for this compound to increase its availability for research purposes.
4. Conducting further studies to fully understand the biochemical and physiological effects of 3-methyl-N-(1H-pyrazol-4-yl)benzamide.
5. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 3-methyl-N-(1H-pyrazol-4-yl)benzamide is a promising compound that has gained attention in the scientific community due to its potential pharmaceutical applications. The synthesis method for this compound is reliable and efficient, and it has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Further studies are required to fully understand the potential of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 3-methylbenzoyl chloride with 1H-pyrazole-4-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid. This synthesis method has been reported in various research articles and has been found to be reliable and efficient.
Applications De Recherche Scientifique
3-methyl-N-(1H-pyrazol-4-yl)benzamide has been studied for its potential pharmaceutical applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The scientific research application of 3-methyl-N-(1H-pyrazol-4-yl)benzamide is still in its early stages, and further studies are required to fully understand its potential.
Propriétés
IUPAC Name |
3-methyl-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-3-2-4-9(5-8)11(15)14-10-6-12-13-7-10/h2-7H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIHQXFXCULMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1H-pyrazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)


![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
